![molecular formula C10H12INO3 B5512409 4-ethoxy-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5512409.png)
4-ethoxy-3-iodo-5-methoxybenzaldehyde oxime
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Overview
Description
Synthesis Analysis
The synthesis of methoxybenzaldehyde oximes and related compounds involves specific reactions tailored to introduce or modify functional groups like methoxy, ethoxy, and oxime units. For instance, the preparation of various methoxybenzaldehyde derivatives can be achieved through reactions involving key precursors like hydroxybenzaldehydes and alkoxybenzaldehydes under controlled conditions (Zhang Zhan-ji, 2014).
Molecular Structure Analysis
Molecular structure analyses of methoxybenzaldehyde oximes reveal distinct conformations and hydrogen bonding patterns. Studies have detailed different arrangements of methoxy groups and the oxime unit, highlighting how these structural variations influence the overall molecular geometry and intermolecular interactions (L. Gomes et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving methoxybenzaldehyde oximes are influenced by the presence of functional groups, leading to diverse reactivity profiles. For example, the reductive alkylation of trimethoxybenzaldehyde derivatives showcases the regioselective manipulation of methoxy groups to introduce alkyl substituents, potentially applicable in modifying 4-ethoxy-3-iodo-5-methoxybenzaldehyde oxime (U. Azzena et al., 1990).
Physical Properties Analysis
The physical properties of methoxybenzaldehyde oximes, such as crystal structure and solubility, can be determined through X-ray crystallography and solubility tests. The crystal structures of these compounds exhibit various hydrogen bonding patterns and conformations, which are crucial for understanding their stability and reactivity (Saleem Iqbal et al., 2019).
Chemical Properties Analysis
The chemical properties of methoxybenzaldehyde oximes, including reactivity towards specific reagents and conditions, are essential for applications in synthesis and material science. Studies on related compounds provide insights into their oxidative stability, electrophilicity, and potential for forming derivatives through reactions like alkylation and acylation (Ken Kokubo et al., 1999).
properties
IUPAC Name |
(NE)-N-[(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO3/c1-3-15-10-8(11)4-7(6-12-13)5-9(10)14-2/h4-6,13H,3H2,1-2H3/b12-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFIOUCNSFEQLS-WUXMJOGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1I)C=NO)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1I)/C=N/O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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